(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate is a heterocyclic compound with a molecular formula of C₁₁H₁₃NO₂S₂ and a molecular weight of 255.36 g/mol This compound is notable for its unique structure, which includes both a thiazolidine ring and a thioxocyclohexadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioxocyclohexadiene derivative with a thiazolidine carboxylate precursor . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazolidine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The thioxocyclohexadiene moiety can also participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Cyclohexadiene derivatives: Commonly used in organic synthesis and materials science.
Uniqueness
What sets (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate apart is its combination of a thiazolidine ring and a thioxocyclohexadiene moiety
Properties
Molecular Formula |
C11H13NO2S2 |
---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
(6-sulfanylidenecyclohexa-1,3-dien-1-yl)methyl 1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO2S2/c13-11(12-5-6-16-8-12)14-7-9-3-1-2-4-10(9)15/h1-3H,4-8H2 |
InChI Key |
CKOUHKUQZMLKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1C(=O)OCC2=CC=CCC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.